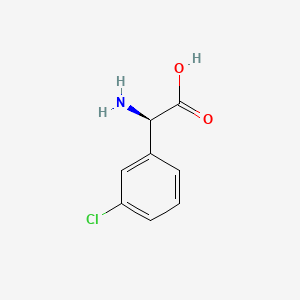

(2R)-2-amino-2-(3-chlorophenyl)acetic acid

Vue d'ensemble

Description

(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of action

Amino acids and chlorophenyl compounds can interact with a variety of biological targets. For example, amino acids are the building blocks of proteins and can interact with enzymes, transporters, and receptors. Chlorophenyl compounds can interact with various targets depending on their specific structures and properties .

Mode of action

The mode of action of “®-2-Amino-2-(3-chlorophenyl)acetic acid” would depend on its specific target. For instance, if it targets an enzyme, it could act as an inhibitor or activator of the enzyme’s activity .

Biochemical pathways

Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy metabolism. Chlorophenyl compounds could potentially be involved in various pathways depending on their specific structures and properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “®-2-Amino-2-(3-chlorophenyl)acetic acid” would depend on factors such as its chemical structure, the route of administration, and the individual’s physiological conditions .

Result of action

The molecular and cellular effects of “®-2-Amino-2-(3-chlorophenyl)acetic acid” would depend on its specific target and mode of action .

Action environment

The action, efficacy, and stability of “®-2-Amino-2-(3-chlorophenyl)acetic acid” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Activité Biologique

(2R)-2-amino-2-(3-chlorophenyl)acetic acid, commonly referred to as a β3-adrenergic receptor agonist, has emerged as a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects is through the activation of β3-adrenergic receptors. These receptors are pivotal in regulating metabolic processes such as lipolysis and thermogenesis. Upon binding to these receptors, the compound initiates a cascade of intracellular signaling events that enhance energy expenditure and fat metabolism.

Key Biochemical Pathways

- Adrenergic Signaling : The compound increases cyclic AMP (cAMP) production via β3-adrenoceptor activation, which modulates various downstream metabolic effects.

- Enzyme Inhibition : Studies indicate that it can inhibit acetylcholinesterase with an IC50 value of 2 µg/mL, suggesting potential neuroprotective effects.

Overview of Biological Activities

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| β3-Adrenergic Agonism | Activates β3-adrenergic receptors, promoting lipolysis and thermogenesis. |

| Enzyme Inhibition | Inhibits acetylcholinesterase (IC50 = 2 µg/mL), indicating potential neuroprotective effects. |

| Metabolic Regulation | Influences metabolic pathways involving glycine derivatives and neurotransmission. |

Case Studies and Research Findings

-

Effects on Bladder Function :

A study investigated the impact of β3-adrenergic receptor agonists on bladder function using a rat ovariectomy model. The results demonstrated that these agonists significantly reduced voiding frequency and bladder pressure, indicating their potential utility in treating overactive bladder symptoms . -

Therapeutic Implications in Obesity :

Research has shown that this compound enhances energy expenditure and fat metabolism, making it a candidate for obesity treatment. The compound's ability to activate β3-adrenergic receptors suggests it could play a role in weight management strategies. -

Neuroprotective Effects :

The inhibitory action on acetylcholinesterase indicates that this compound may also have neuroprotective properties, which could be beneficial in conditions characterized by cholinergic dysfunction.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Activity |

|---|---|

| 2-amino-2-(4-chlorophenyl)acetic acid | Similar β3-adrenergic activity |

| 2-amino-2-(2-chlorophenyl)acetic acid | Varying receptor selectivity |

| 2-amino-2-(3-bromophenyl)acetic acid | Different halogen substitution impacts activity |

The unique positioning of the chlorine atom on the phenyl ring contributes to the distinct biological activity observed with this compound compared to its analogs.

Propriétés

IUPAC Name |

(2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOUENCSVMAGSE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363943 | |

| Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25698-37-7 | |

| Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.